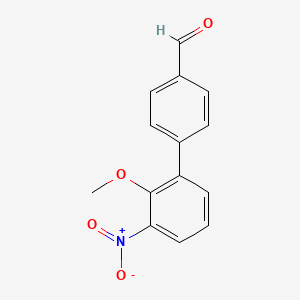
3'-Nitro-2'-methoxy-biphenyl-4-carbaldehyde
概要
説明
3’-Nitro-2’-methoxy-biphenyl-4-carbaldehyde is an aromatic compound with a complex structure that includes a nitro group, a methoxy group, and an aldehyde group attached to a biphenyl backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Nitro-2’-methoxy-biphenyl-4-carbaldehyde can be achieved through various methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of 3’-Nitro-2’-methoxy-biphenyl-4-carbaldehyde may involve large-scale Suzuki–Miyaura coupling reactions. The choice of reagents and catalysts, as well as optimization of reaction conditions, are crucial for achieving high yields and purity in industrial settings.
化学反応の分析
Types of Reactions
3’-Nitro-2’-methoxy-biphenyl-4-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: 3’-Nitro-2’-methoxy-biphenyl-4-carboxylic acid.
Reduction: 3’-Amino-2’-methoxy-biphenyl-4-carbaldehyde.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
科学的研究の応用
3’-Nitro-2’-methoxy-biphenyl-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research into its potential as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of advanced materials and polymers.
作用機序
The mechanism of action of 3’-Nitro-2’-methoxy-biphenyl-4-carbaldehyde depends on the specific reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons and protons. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
類似化合物との比較
Similar Compounds
3’-Nitro-4’-methoxy-biphenyl-2-carbaldehyde: Similar structure but with different positions of the functional groups.
2’-Nitro-3’-methoxy-biphenyl-4-carbaldehyde: Another isomer with different functional group positions.
4’-Nitro-3’-methoxy-biphenyl-2-carbaldehyde: Similar compound with a different arrangement of functional groups.
Uniqueness
3’-Nitro-2’-methoxy-biphenyl-4-carbaldehyde is unique due to its specific arrangement of functional groups, which can influence its reactivity and applications. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups on the biphenyl backbone provides a unique set of chemical properties that can be exploited in various synthetic and industrial processes.
特性
IUPAC Name |
4-(2-methoxy-3-nitrophenyl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c1-19-14-12(3-2-4-13(14)15(17)18)11-7-5-10(9-16)6-8-11/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVWVOHPOLFDXJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1[N+](=O)[O-])C2=CC=C(C=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














